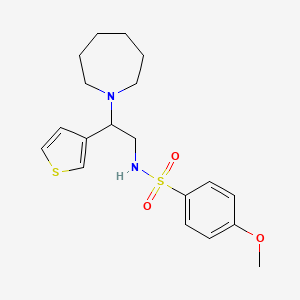
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. It has been studied for its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence.
Wirkmechanismus
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals and the regulation of smooth muscle contraction in the respiratory and urinary systems. By blocking these receptors, this compound reduces pain and smooth muscle contraction, leading to its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and smooth muscle contraction in animal models of chronic pain, respiratory diseases, and urinary incontinence. It has also been shown to reduce airway hyperresponsiveness and inflammation in animal models of COPD. Additionally, this compound has been shown to increase bladder capacity and reduce bladder hyperactivity in animal models of urinary incontinence.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a selective antagonist of the P2X3 and P2X2/3 receptors, making it a useful tool for studying the role of these receptors in pain transmission and smooth muscle contraction. However, the effects of this compound may vary depending on the animal model and experimental conditions used. Additionally, this compound has a relatively short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective P2X3 and P2X2/3 receptor antagonists for use in the treatment of chronic pain, respiratory diseases, and urinary incontinence. Another direction is the investigation of the long-term effects of this compound on pain and smooth muscle contraction. Additionally, the potential use of this compound in combination with other drugs for the treatment of these conditions should be explored.
Synthesemethoden
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves several steps. First, 2-(thiophen-3-yl)ethylamine is reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide. Next, the resulting sulfonamide is reacted with azepane-1-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in chronic pain, respiratory diseases, and urinary incontinence. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In animal models of COPD, this compound has been shown to reduce airway hyperresponsiveness and inflammation. Additionally, this compound has been studied for its potential use in treating urinary incontinence. In animal models of urinary incontinence, this compound has been shown to reduce bladder hyperactivity and increase bladder capacity.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-24-17-6-8-18(9-7-17)26(22,23)20-14-19(16-10-13-25-15-16)21-11-4-2-3-5-12-21/h6-10,13,15,19-20H,2-5,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYCEBOXQOFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2786742.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786743.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2786744.png)
![3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2786746.png)

![1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2786749.png)
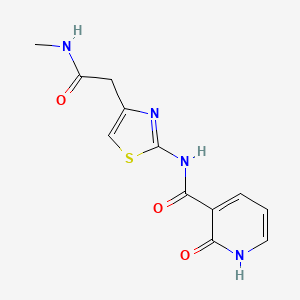
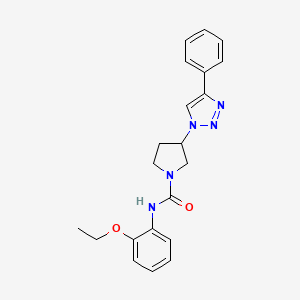
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2786759.png)
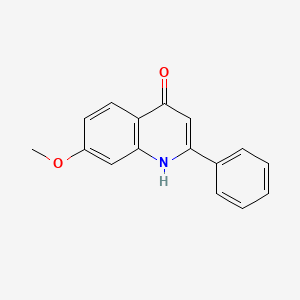
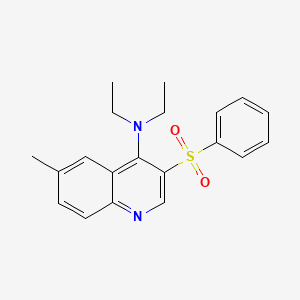
![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)
